Methyl 2-chloro-4-ethoxybenzoate
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Overview
Description
Methyl 2-chloro-4-ethoxybenzoate is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . . This compound belongs to the group of esters and is characterized by its chloro and ethoxy substituents on the benzoate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-ethoxybenzoate typically involves the esterification of 2-chloro-4-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-ethoxybenzoic acid and methanol in the presence of aqueous acid or base.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 2-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 2-chloro-4-ethoxybenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-chloro-4-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-chloro-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethoxy group
Uniqueness
Methyl 2-chloro-4-ethoxybenzoate is unique due to its specific combination of chloro and ethoxy substituents, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-chloro-4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECWYTIASPLJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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